molecular formula C12H9ClO2 B8776528 5-(p-Chlorophenyl)-2-furyl methyl ketone

5-(p-Chlorophenyl)-2-furyl methyl ketone

Cat. No.: B8776528
M. Wt: 220.65 g/mol
InChI Key: BOVGHMOYNVEONR-UHFFFAOYSA-N
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Description

This compound belongs to a broader class of substituted furyl ketones, which are of interest in organic synthesis, agrochemicals, and pharmaceuticals due to their reactivity and structural versatility.

Properties

Molecular Formula

C12H9ClO2

Molecular Weight

220.65 g/mol

IUPAC Name

1-[5-(4-chlorophenyl)furan-2-yl]ethanone

InChI

InChI=1S/C12H9ClO2/c1-8(14)11-6-7-12(15-11)9-2-4-10(13)5-3-9/h2-7H,1H3

InChI Key

BOVGHMOYNVEONR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(O1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Key Properties/Applications References
5-(p-Chlorophenyl)-2-furyl methyl ketone 2-furyl methyl ketone + p-Cl-phenyl Potential intermediate in agrochemicals/drugs [2, 7, 18]
5-(4-Fluorobenzyl)-2-furyl methyl ketone 2-furyl methyl ketone + 4-F-benzyl HIV integrase inhibitor intermediate [11, 17]
p-Chlorophenyl methyl ketone Methyl ketone + p-Cl-phenyl pKBH+ = -4.85 (acidic strength) [2]
2-Furyl methyl ketone (2-acetylfuran) Methyl ketone + 2-furyl Food additive; clastogenic at high doses [1, 14]
5-(2,4-Dichlorophenyl)-2-furyl ethyl ketone Ethyl ketone + 2,4-Cl₂-phenyl + 2-furyl Agrochemical applications (e.g., fungicides) [18]

Key Observations:

Substituent Effects on Acidity: The pKBH+ value of p-chlorophenyl methyl ketone (-4.85) is lower than that of acetone (-2.85), indicating stronger acidity due to the electron-withdrawing Cl substituent . This property may influence reactivity in protonation-dependent reactions (e.g., Friedel–Crafts).

Synthetic Pathways :

  • 5-(4-Fluorobenzyl)-2-furyl methyl ketone is synthesized via Friedel–Crafts benzylation under anhydrous (CH₂Cl₂/ZnCl₂) or aqueous conditions . Similar methods may apply to the chlorophenyl analogue.
  • In contrast, p-chlorophenyl methyl ketone derivatives are often prepared via Fries rearrangement or cyclization reactions .

Biological and Toxicological Profiles :

  • 2-Furyl methyl ketone (2-acetylfuran) is used as a flavoring agent but shows clastogenicity in CHO cells at high concentrations (≥5,500 μg/disc) .
  • 5-(p-Chlorophenyl)-2-furyl methyl ketone may share similar toxicity risks due to the furan moiety, though substituents like chlorine could alter metabolic pathways.

Table 2: Reactivity Comparison

Compound Name Reactivity Highlights Applications
5-(p-Chlorophenyl)-2-furyl methyl ketone Electrophilic aromatic substitution at furan ring; ketone group participates in condensations Agrochemical intermediates
5-(4-Fluorobenzyl)-2-furyl methyl ketone Benzylation at furan 5-position; scalable synthesis HIV drug development
2-Chloro-1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone Cyclizes to benzofuranones under specific conditions Dye/pharmaceutical intermediates

Key Observations:

  • Electron-Withdrawing Groups : Chlorine and fluorine substituents enhance electrophilicity, facilitating reactions like nucleophilic additions or cross-couplings.
  • Steric Effects : Bulky substituents (e.g., benzyl groups) may hinder reactivity at the furan 5-position compared to smaller groups like methyl.

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